molecular formula C8H16O2 B12743270 (+)-2-Butyl butyrate CAS No. 116836-55-6

(+)-2-Butyl butyrate

Cat. No.: B12743270
CAS No.: 116836-55-6
M. Wt: 144.21 g/mol
InChI Key: QJHDFBAAFGELLO-ZETCQYMHSA-N
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Description

(+)-2-Butyl butyrate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by its fruity aroma, which makes it a popular choice in the formulation of perfumes and flavorings. The compound is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-2-Butyl butyrate can be synthesized through esterification reactions, where butyric acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:

Butyric acid+Butanol(+)-2-Butyl butyrate+Water\text{Butyric acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} Butyric acid+Butanol→(+)-2-Butyl butyrate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where butyric acid and butanol are continuously fed into the reactor, and the ester is continuously removed. This method ensures high efficiency and yield of the desired ester. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Butyl butyrate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form butyric acid and other oxidation products.

    Reduction: Reduction of the ester can yield butanol and butyric acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to butyric acid and butanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Oxidation: Butyric acid and other carboxylic acids.

    Reduction: Butanol and butyric acid.

    Hydrolysis: Butyric acid and butanol.

Scientific Research Applications

Food Industry

  • Flavoring Agent : Used extensively in the food industry to impart fruity flavors to beverages and confectionery products. Its natural occurrence in fruits enhances its appeal as a flavoring agent .
  • Food Preservation : Exhibits potential antimicrobial properties, which can be harnessed for food preservation.

Cosmetic Industry

  • Fragrance Component : Employed in perfumes and cosmetic formulations due to its aromatic properties. Its safety profile makes it suitable for topical applications .

Biofuels

  • Sustainable Energy Source : Research indicates that (+)-2-butyl butyrate can be produced via microbial fermentation processes using renewable biomass feedstocks, positioning it as a potential biofuel component .

Microbial Fermentation

Recent studies have focused on the microbial synthesis of this compound using engineered strains of Clostridium tyrobutyricum. For instance:

  • An engineered strain achieved a production yield of 62.59 g/L under optimized fed-batch fermentation conditions .
  • The process involves utilizing fermentable sugars and optimizing metabolic pathways to enhance yield.

Enzymatic Synthesis

Enzyme-assisted synthesis has been explored as a more sustainable alternative to traditional chemical methods:

  • A study demonstrated the use of immobilized Candida rugosa lipase for the esterification process, achieving up to 90.2% conversion efficiency under optimized conditions .
  • The enzymatic approach minimizes hazardous by-products typically associated with chemical synthesis.

Case Studies

StudyMethodologyYieldKey Findings
Zhang et al. (2023)Engineered Clostridium tyrobutyricum62.59 g/LHighest reported titer through fed-batch fermentation with mannitol as substrate .
Lim et al. (2019)Enzymatic synthesis using immobilized lipase90.2% conversionDemonstrated superior catalytic efficiency compared to free lipase .
Seo et al. (2021)Microbial fermentation with C. beijerinckii34.7 g/LEmphasized the importance of maintaining butanol levels for optimal production .

Mechanism of Action

The mechanism by which (+)-2-Butyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release butyric acid and butanol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.

Comparison with Similar Compounds

(+)-2-Butyl butyrate can be compared with other esters such as:

    Ethyl butyrate: Similar fruity aroma but differs in the alcohol component (ethanol vs. butanol).

    Methyl butyrate: Also has a fruity scent but is derived from methanol and butyric acid.

    Butyl acetate: Another ester with a pleasant aroma, but derived from acetic acid and butanol.

The uniqueness of this compound lies in its specific combination of butyric acid and butanol, which imparts distinct chemical and sensory properties.

Properties

CAS No.

116836-55-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

[(2S)-butan-2-yl] butanoate

InChI

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

QJHDFBAAFGELLO-ZETCQYMHSA-N

Isomeric SMILES

CCCC(=O)O[C@@H](C)CC

Canonical SMILES

CCCC(=O)OC(C)CC

Origin of Product

United States

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